(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Overview
Description
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate, more commonly known as SB-203580, is an inhibitor of p38 MAP kinase (MAPK) and is used in research to study the role of p38 MAPK in a variety of biological processes. SB-203580 is a member of the benzamide family of inhibitors, which are widely used as pharmacological tools to investigate the role of MAPKs in a variety of cell-signaling pathways. SB-203580 has been extensively studied and is used in a variety of research applications, including the study of inflammation, cell differentiation, and apoptosis.
Scientific Research Applications
Voltage-Gated Sodium Channel Blockade
Ralfinamide Mesylate is known to be a potent blocker of voltage-gated sodium channels, particularly NaV1.7 channels . This application is crucial in research focused on pain perception and modulation, as NaV1.7 channels are implicated in the sensation of pain. By inhibiting these channels, Ralfinamide Mesylate serves as a valuable tool for understanding the pathophysiology of pain and for the development of analgesics.
Neuropathic Pain Management
The compound has shown promise in the management of neuropathic pain . It suppresses tetrodotoxin-resistant sodium currents in dorsal root ganglia neurons, which are often associated with neuropathic pain conditions. This selective inhibition allows researchers to study the specific ion channels involved in pain signaling pathways.
Inflammatory Pain Research
Ralfinamide Mesylate’s ability to block sodium channels also extends to models of inflammatory pain . Its application in this field helps in dissecting the complex mechanisms underlying inflammation-induced pain and aids in the search for targeted anti-inflammatory therapies.
Investigation of Sodium and N-type Calcium Channels
Aside from its therapeutic potential, Ralfinamide Mesylate is used in research studies to investigate the molecular structure and function of sodium and N-type calcium channels . Its high purity and consistent performance make it an ideal compound for experiments aiming to elucidate the roles of these channels in various physiological processes.
Development of Analgesic Drugs
Due to its analgesic effects demonstrated in animal models, Ralfinamide Mesylate is instrumental in the development of new analgesic drugs . Researchers utilize this compound to screen for and optimize new pain-relieving medications that can offer relief without the side effects associated with current treatments.
Electrophysiological Studies
Ralfinamide Mesylate is used in electrophysiological studies to understand the electrophysiological properties of neurons . By blocking specific ion channels, scientists can study the changes in neuronal firing and how these changes correlate with different neurological conditions.
Modulation of Neuronal Excitability
The compound’s role in modulating neuronal excitability is another area of interest . By altering the activity of sodium channels, Ralfinamide Mesylate can help in exploring how neuronal excitability contributes to various neurological disorders, including epilepsy and chronic pain syndromes.
Drug Interaction Studies
Finally, Ralfinamide Mesylate is used in drug interaction studies to understand how it interacts with other compounds . This is important for predicting potential drug-drug interactions and for the safe development of combination therapies involving sodium channel blockers.
Mechanism of Action
Ralfinamide Mesylate, also known as (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate, is a multimodal drug with a complex pharmacology . It is under investigation for the treatment of neuropathic pain and other pain conditions .
Target of Action
Ralfinamide Mesylate primarily targets voltage-gated sodium channels (including Na v 1.7) and N-type calcium channels . These channels play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
Ralfinamide Mesylate acts as a mixed voltage-gated sodium channel blocker and an N-type calcium channel blocker . It inhibits these channels in a voltage-dependent manner, with higher potency against inactivated channels . It is two-fold selective for tetrodotoxin (TTX)-resistant sodium channels compared with TTX-sensitive currents .
Biochemical Pathways
By blocking sodium and calcium channels, Ralfinamide Mesylate suppresses the propagation of action potentials, thereby reducing the transmission of pain signals . This can lead to downstream effects such as the reduction of pain sensation.
Result of Action
The primary result of Ralfinamide Mesylate’s action is the suppression of pain . By blocking specific sodium and calcium channels, it reduces the transmission of pain signals, leading to a decrease in the sensation of pain .
Action Environment
The action, efficacy, and stability of Ralfinamide Mesylate can be influenced by various environmental factors
properties
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVNINIGBRKGZ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635374 | |
Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate | |
CAS RN |
202825-45-4 | |
Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202825-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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